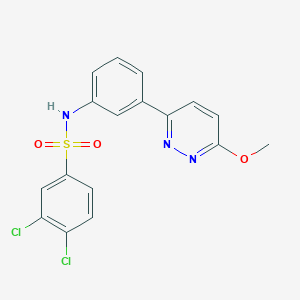

3,4-二氯-N-(3-(6-甲氧基哒嗪-3-基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is a chemical compound with potential applications in scientific research. This compound, also known as GSK1016790A, has been found to have selective activity on a specific type of ion channel in the human body, making it a useful tool for investigating the function of these channels in various physiological processes.

科学研究应用

认知增强特性:

- 该化合物的衍生物 SB-399885 已被证明是一种有效、选择性的 5-HT6 受体拮抗剂,具有认知增强特性。它在逆转东莨菪碱引起的缺陷和与年龄相关的空间学习缺陷方面显示出潜力,表明在以认知缺陷为特征的疾病(如阿尔茨海默病和精神分裂症)中具有治疗效用 (Hirst 等人,2006 年)。

植物中的代谢和除草剂选择性:

- 作为一种禾本科植物的茎叶处理除草剂,氯磺隆的选择性归因于农作物能够快速将其代谢为无活性产物的能力。这与敏感的阔叶植物形成对比,后者对氯磺隆几乎没有或没有代谢作用 (Sweetser 等人,1982 年)。

哒嗪-磺酰胺化合物的生物活性:

- 一项针对结构与目标化合物相似的 4-(3,5-二叔丁基-2-羟基苯胺基)-N-(6-甲氧基哒嗪-3-基)苯磺酰胺的研究重点关注其氧化还原特性和生物活性。这表明此类化合物在氧化还原相关的生物应用中具有潜力 (Chatterjee 等人,2022 年)。

光动力治疗中的潜力:

- 用新的苯磺酰胺衍生物基团取代的锌酞菁的研究表明,它们在通过光动力治疗治疗癌症方面具有作为 II 型光敏剂的潜力,突出了这些化合物在肿瘤学中的治疗应用 (Pişkin 等人,2020 年)。

抗菌和抗真菌特性:

- 一系列苯磺酰胺衍生物显示出显着的抗菌活性,强调了这些化合物在开发新的抗菌剂中的潜力 (El-Gaby 等人,2018 年)。

抗癌活性:

- 新型苯磺酰胺衍生物对人癌细胞系表现出细胞毒活性,表明它们作为抗癌剂的潜力 (Żołnowska 等人,2016 年)。

作为除草剂的作用机理:

- 发现氯磺隆可抑制植物细胞分裂,使其作为除草剂的有效性,为了解其在农业应用中的作用机理提供了见解 (Ray,1982 年)。

作用机制

Target of Action

The primary target of this compound is the gonadotropin-releasing hormone receptor (GnRHR) . GnRHR plays a fundamental role in various biological processes, including tissue development, angiogenesis, and tissue regeneration .

Mode of Action

The compound acts as a potent, orally active, nonpeptidic GnRH antagonist . It possesses high affinity and potent antagonistic activity for the human receptor (binding IC50=0.33 nM) and monkey receptor (IC50=0.32 nM) .

Biochemical Pathways

The compound’s action on the GnRHR leads to a decrease in GnRH secretion . This can have downstream effects on various biochemical pathways, particularly those involving sex hormones. The suppression of these hormones can be beneficial in the treatment of sex-hormone-dependent diseases .

Pharmacokinetics

The compound exhibits good pharmacokinetic properties. It has been found to suppress luteinizing hormone (LH) levels for more than 24 hours in castrated cynomolgus monkeys, indicating a long duration of action . The drug has been found to reduce testosterone levels to sustained castrate levels in men with once-daily administration .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the suppression of sex hormones. This can lead to a reduction in the symptoms of sex-hormone-dependent diseases, such as endometriosis, uterine fibroids, and prostate cancer .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy. The compound is very soluble, which can enhance its bioavailability . Furthermore, the compound’s stability can be affected by storage conditions. It is recommended to store the compound at -20°C in an inert atmosphere .

属性

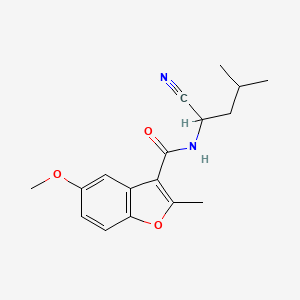

IUPAC Name |

3,4-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O3S/c1-25-17-8-7-16(20-21-17)11-3-2-4-12(9-11)22-26(23,24)13-5-6-14(18)15(19)10-13/h2-10,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNGXDHCLNEWQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(phenylsulfonyl)butanamide](/img/structure/B2864509.png)

![3-[[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2864512.png)

![6-(4-Chlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2864513.png)

![1-(Chloromethyl)-3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2864519.png)

![4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2864520.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2864523.png)

![{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride](/img/structure/B2864527.png)

![(4-chlorophenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2864531.png)